molecular formula C8H8F8I2 B1301772 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane CAS No. 2681-00-7

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane

Cat. No.: B1301772
CAS No.: 2681-00-7
M. Wt: 509.94 g/mol
InChI Key: IGGDHHHKQANRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane is a fluorinated organic compound with the molecular formula C8H8F8I2 It is characterized by the presence of eight fluorine atoms and two iodine atoms attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane typically involves the fluorination of an appropriate precursor followed by iodination. One common method involves the reaction of a fluorinated alkane with iodine under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes. These processes are typically carried out in specialized reactors designed to handle the reactive nature of fluorine and iodine. The production methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different fluorinated hydrocarbons.

    Oxidation Reactions: Oxidation can lead to the formation of fluorinated alcohols or acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include fluorinated amines or thiols.

    Reduction Reactions: Products include partially fluorinated alkanes.

    Oxidation Reactions: Products include fluorinated alcohols or carboxylic acids.

Scientific Research Applications

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biomolecular labeling and imaging due to its unique fluorine content.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane exerts its effects is primarily through its ability to participate in halogen bonding and other non-covalent interactions. The fluorine atoms contribute to the compound’s high electronegativity, which can influence molecular interactions and reactivity. The iodine atoms can act as halogen bond donors, facilitating the formation of stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: A similar fluorinated compound with a thiol group instead of iodine atoms.

    2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with hydroxyl groups instead of iodine atoms.

Uniqueness

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane is unique due to its combination of fluorine and iodine atoms, which imparts distinct chemical properties. The presence of iodine allows for specific halogen bonding interactions, making it valuable in applications requiring precise molecular recognition and binding.

Properties

IUPAC Name

3,3,4,4,5,5,6,6-octafluoro-1,8-diiodooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F8I2/c9-5(10,1-3-17)7(13,14)8(15,16)6(11,12)2-4-18/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGDHHHKQANRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(CCI)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371830
Record name 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2681-00-7
Record name 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane
Reactant of Route 2
Reactant of Route 2
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane
Reactant of Route 3
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane
Reactant of Route 4
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane
Reactant of Route 5
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane
Reactant of Route 6
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.